
(2,2-Difluorocyclopentyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Difluorocyclopentyl)hydrazine is an organic compound with the molecular formula C6H12F2N2 It is a derivative of hydrazine, where the hydrazine moiety is attached to a difluorocyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopentyl)hydrazine typically involves the reaction of difluorocyclopentyl derivatives with hydrazine. One common method is the hydrazine-reducing method, where difluorocyclopentyl compounds are reacted with hydrazine under controlled conditions . The reaction is usually carried out under atmospheric pressure and in the absence of hydrogen gas to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as mechanosynthesis and solid-state melt reactions can also be employed to enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(2,2-Difluorocyclopentyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The difluorocyclopentyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield difluorocyclopentyl oxides, while reduction reactions may produce simpler hydrazine derivatives.
科学的研究の応用
(2,2-Difluorocyclopentyl)hydrazine has several scientific research applications, including:
作用機序
The mechanism of action of (2,2-Difluorocyclopentyl)hydrazine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form reactive intermediates and its interaction with nucleophilic sites on biomolecules .
類似化合物との比較
Similar Compounds
Some compounds similar to (2,2-Difluorocyclopentyl)hydrazine include:
- (2,2-Difluorocyclopentyl)methylhydrazine
- Difluorocyclopentylamine
- Difluorocyclopentylhydrazone
Uniqueness
What sets this compound apart from similar compounds is its unique difluorocyclopentyl ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
特性
分子式 |
C5H10F2N2 |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
(2,2-difluorocyclopentyl)hydrazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)3-1-2-4(5)9-8/h4,9H,1-3,8H2 |
InChIキー |
WQNROLRWTKOFKX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C1)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


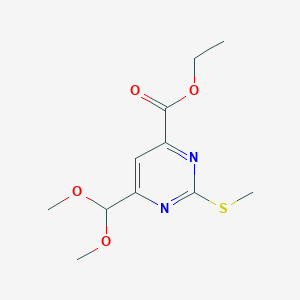
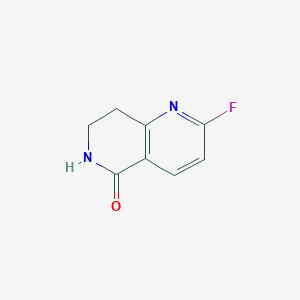
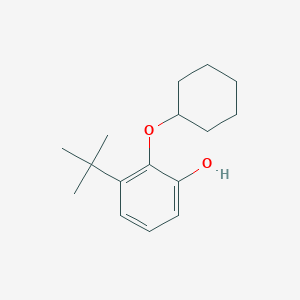
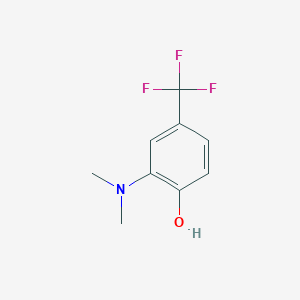

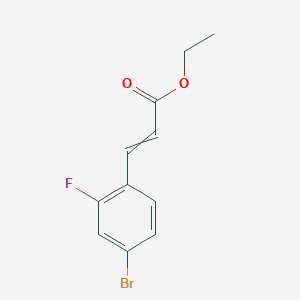
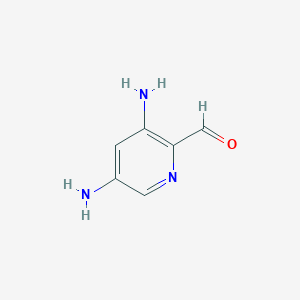


![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
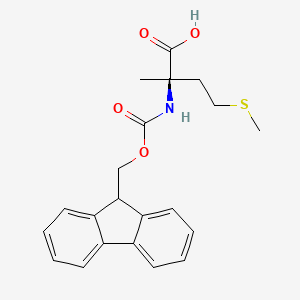

![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

